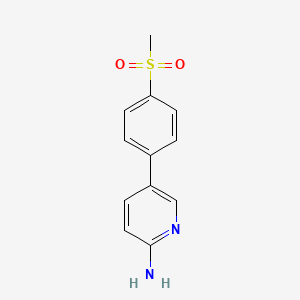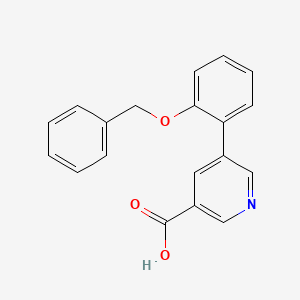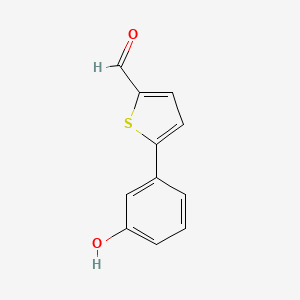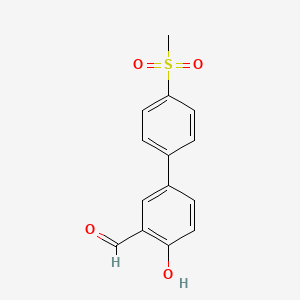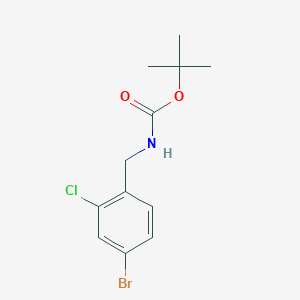
t-Butyl 4-bromo-2-chlorobenzylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-Butyl 4-bromo-2-chlorobenzylcarbamate is a chemical compound with the molecular formula C12H15BrClNO2 . It has a molecular weight of 320.61 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dry room at normal temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Reaction Mechanisms
t-Butyl 4-bromo-2-chlorobenzylcarbamate is utilized in various organic synthesis processes. For example, t-Butyl N,N-dibromocarbamate, which can be derived from t-butyl carbamate, reacts with terminal alkenes to afford β-bromo-N-Boc-amines upon reduction. This process is useful in the synthesis of β-bromoamine hydrochlorides in good yields, showcasing the compound's utility in introducing bromine and protective groups into molecules (Klepacz & Zwierzak, 2001). Another study highlights the regioselective aminobromination of terminal alkenes using a similar compound, showing its versatility in organic synthesis and the potential for creating various organic compounds (Śliwińska & Zwierzak, 2003).
Catalysis and Reaction Conditions
Research also delves into the catalytic reactions and conditions that involve compounds like this compound. For example, the ionic addition of t-butyl N,N-dibromocarbamate to alkenes and cycloalkenes in the presence of BF3·Et2O showcases the use of these compounds in catalytic processes, leading to the formation of β-bromo-N-Boc-amines and demonstrating the influence of catalysis on the reaction pathway and product formation (Śliwińska & Zwierzak, 2003).
Material Synthesis and Modification
Moreover, this compound derivatives find applications in material synthesis and modification, where their reactivity and the ability to introduce functional groups are leveraged. For instance, the synthesis of heterocyclic amines through electrophilic substitution in carbamate derivatives illustrates the compound's role in the creation of new materials and chemicals, expanding its application beyond conventional organic synthesis (Brunett & McCarthy, 1968).
Advanced Chemical Synthesis
In advanced chemical synthesis, the ability to manipulate molecules like this compound for the creation of complex structures is crucial. Studies on reactions like iodocyclization of t-butyl 2-vinylphenylcarbamates leading to 1,4-dihydro-2H-3,1-benzoxazin-2-ones highlight the compound's role in synthesizing novel structures, which could have implications in pharmaceuticals, materials science, and more (Kobayashi et al., 2008).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . These statements suggest measures to prevent exposure and advise on what to do if exposure occurs .
Eigenschaften
IUPAC Name |
tert-butyl N-[(4-bromo-2-chlorophenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIRUAQDCKGGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



